molecular formula C6H10ClN3 B13668054 4-(Aminomethyl)pyridin-2-amine hydrochloride

4-(Aminomethyl)pyridin-2-amine hydrochloride

Cat. No.: B13668054
M. Wt: 159.62 g/mol
InChI Key: JYSIATPBYFKAHX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-2-amine hydrochloride: is an organic compound with the molecular formula C6H9N3·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine with formaldehyde and ammonia. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-scale reactors: for the condensation and amination reactions.

    Purification steps: such as crystallization or distillation to isolate the final product.

    Quality control measures: to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2-amine.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated products depending on the reagents used.

Scientific Research Applications

4-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes: Inhibiting or activating their functions.

    Interact with receptors: Modulating signal transduction pathways.

    Form complexes: With metal ions, affecting their bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethylpyridine: A similar compound with the amino group at a different position.

    4-Amino-2-(trifluoromethyl)pyridine: Another derivative with a trifluoromethyl group.

Uniqueness

4-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it valuable for various applications .

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

4-(aminomethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4,7H2,(H2,8,9);1H

InChI Key

JYSIATPBYFKAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)N.Cl

Origin of Product

United States

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